3,6-Dihydroxyflavone
Overview
Description
3,6-Dihydroxyflavone is a naturally occurring flavonoid compound with the molecular formula C15H10O4. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound is found in various plants and has been the subject of extensive scientific research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
3,6-Dihydroxyflavone (3,6-DHF) primarily targets the c-Jun N-terminal Kinase (JNK) and the NLRP3 inflammasome . JNK is a crucial component of the MAPK pathway, playing a significant role in cellular responses to stress and inflammation . The NLRP3 inflammasome is a multi-protein complex that plays a vital role in the immune system, and its abnormal activation is associated with various inflammatory and autoimmune diseases .
Mode of Action
3,6-DHF interacts with its targets by inhibiting their activity. It has been shown to inhibit JNK, thereby reducing the phosphorylation of c-Jun, a component of the AP-1 transcription factor . This leads to the downregulation of AP-1 target genes, which are involved in cell proliferation and survival .
In the case of the NLRP3 inflammasome, 3,6-DHF inhibits its activation, thereby reducing the production of pro-inflammatory cytokines like IL-1β and IL-18 .
Biochemical Pathways
3,6-DHF affects multiple biochemical pathways. It inhibits the toll-like receptor (TLR) 4/CD14, p38 MAPK, JNK, extracellular-signaling regulated kinase (ERK), and cyclooxygenase (COX)-2 pathways in lipopolysaccharide (LPS)-stimulated cells . By inhibiting these pathways, 3,6-DHF reduces the production of pro-inflammatory mediators and suppresses the inflammatory response .
Pharmacokinetics
Flavonoids like 3,6-dhf are generally known to have good absorption but undergo extensive first-pass metabolism, which can affect their bioavailability
Result of Action
The inhibition of JNK and the NLRP3 inflammasome by 3,6-DHF leads to a reduction in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects . It also induces apoptosis in cancer cells by activating the caspase cascade and cleaving poly (ADP-ribose) polymerase (PARP), leading to a decrease in cell viability . Furthermore, 3,6-DHF suppresses the epithelial-mesenchymal transition, migration, and invasion in cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,6-DHF. For instance, the presence of inflammatory stimuli like LPS can enhance the anti-inflammatory effects of 3,6-DHF . Additionally, genetic or environmental factors, including chemicals, diet, physical inactivity, infection, radiation, and hormones, can influence the occurrence of cancers and the effectiveness of anti-cancer agents like 3,6-DHF .
Biochemical Analysis
Biochemical Properties
3,6-Dihydroxyflavone interacts with various biomolecules, contributing to its biochemical properties. For instance, it has been shown to bind to bovine serum albumin (BSA), a protein that can transport various endogenous and exogenous substances . This interaction gives rise to the formation of intermolecular and intramolecular hydrogen bonds .
Cellular Effects
This compound has been found to exert various effects on cells. It has been shown to have cytotoxic effects on human cervical cancer cells . It also exhibits anti-inflammatory effects, as demonstrated by its inhibitory effects on the NLRP3 inflammasome, a complex involved in the immune response . Furthermore, it has been found to regulate microRNA-34a, a molecule involved in gene expression .
Molecular Mechanism
The molecular mechanisms of this compound involve various signaling pathways. For instance, its anticancer effects on cervical cells are mediated via the toll-like receptor (TLR) 4/CD14, p38 mitogen-activated protein kinase (MAPK), Jun-N terminal kinase (JNK), extracellular-signaling regulated kinase (ERK), and cyclooxygenase (COX)-2 pathways . It also inhibits the NLRP3 inflammasome by targeting molecules involved in its activation pathway .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. For instance, it has been found to promote the expression of TET1, a gene involved in DNA methylation, during carcinogen-induced breast carcinogenesis in MCF10A cells and in rats .
Metabolic Pathways
Flavonoids are known to be involved in various metabolic pathways, including those related to inflammation and immune response .
Transport and Distribution
This compound has been shown to bind to BSA, suggesting that it may be transported and distributed within cells and tissues via this protein .
Subcellular Localization
Flavonoids have been observed in the nucleus and cytosol of cells , suggesting that this compound may also be found in these locations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Dihydroxyflavone can be synthesized through several chemical routes. One common method involves the demethylation of 6-methoxyflavone using microbial transformation. The reaction is carried out with a culture of the Aspergillus niger SBJ strain in an aqueous medium under constant stirring at a temperature range of 288-308 K .
Industrial Production Methods: Industrial production of this compound typically involves the use of chemical synthesis methods. The process includes the use of hydrated auric chloride solution reduced with this compound as a bioreducing agent to produce stabilized gold nanoparticles .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dihydroxyflavone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents, this compound can form quinones.
Reduction: Reducing agents can convert this compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and substituted flavones .
Scientific Research Applications
Comparison with Similar Compounds
3,6-Dihydroxyflavone can be compared with other similar flavonoid compounds, such as:
7,8-Dihydroxyflavone: Known for its neuroprotective effects and ability to mimic brain-derived neurotrophic factor (BDNF).
3,2’-Dihydroxyflavone: Exhibits antibiofilm and antivirulence activities against Staphylococcus aureus.
6-Methoxy-7,8-Dihydroxyflavone: Demonstrates strong antioxidant activity.
Uniqueness: What sets this compound apart is its potent anticancer and anti-inflammatory properties, making it a promising candidate for therapeutic applications in cancer and inflammatory diseases .
Properties
IUPAC Name |
3,6-dihydroxy-2-phenylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-7-12-11(8-10)13(17)14(18)15(19-12)9-4-2-1-3-5-9/h1-8,16,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLOLFKZCUCROE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350940 | |
Record name | 3,6-Dihydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108238-41-1 | |
Record name | 3,6-Dihydroxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108238-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dihydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dihydroxyflavone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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